molecular formula C24H35BrN2 B12556273 1-Dodecyl-4-[2-(pyridin-4-YL)ethenyl]pyridin-1-ium bromide CAS No. 185312-25-8

1-Dodecyl-4-[2-(pyridin-4-YL)ethenyl]pyridin-1-ium bromide

Cat. No.: B12556273
CAS No.: 185312-25-8
M. Wt: 431.5 g/mol
InChI Key: ZSQCBQNISLJPCZ-UHFFFAOYSA-M
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Description

1-Dodecyl-4-[2-(pyridin-4-YL)ethenyl]pyridin-1-ium bromide is a chemical compound belonging to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound includes a dodecyl chain attached to a pyridinium ring, which is further connected to another pyridinium ring via an ethenyl linkage. The presence of the bromide ion balances the charge of the pyridinium cation.

Preparation Methods

The synthesis of 1-Dodecyl-4-[2-(pyridin-4-YL)ethenyl]pyridin-1-ium bromide typically involves the alkylation of pyridine derivatives. One common method includes the reaction of 4-vinylpyridine with 1-bromododecane under reflux conditions. The reaction proceeds via nucleophilic substitution, where the bromide ion is displaced by the pyridine nitrogen, forming the desired pyridinium salt .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Dodecyl-4-[2-(pyridin-4-YL)ethenyl]pyridin-1-ium bromide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Dodecyl-4-[2-(pyridin-4-YL)ethenyl]pyridin-1-ium bromide involves its interaction with cellular membranes. The dodecyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the pyridinium moiety can interact with nucleic acids and proteins, inhibiting their function .

Comparison with Similar Compounds

Similar compounds include other pyridinium salts such as 1-decyl-4-[2-(pyridin-4-YL)ethenyl]pyridin-1-ium bromide and 1-benzyl-4-[2-(pyridin-4-YL)ethenyl]pyridin-1-ium bromide. Compared to these compounds, 1-Dodecyl-4-[2-(pyridin-4-YL)ethenyl]pyridin-1-ium bromide has a longer alkyl chain, which enhances its lipophilicity and membrane-disrupting properties .

Properties

CAS No.

185312-25-8

Molecular Formula

C24H35BrN2

Molecular Weight

431.5 g/mol

IUPAC Name

1-dodecyl-4-(2-pyridin-4-ylethenyl)pyridin-1-ium;bromide

InChI

InChI=1S/C24H35N2.BrH/c1-2-3-4-5-6-7-8-9-10-11-20-26-21-16-24(17-22-26)13-12-23-14-18-25-19-15-23;/h12-19,21-22H,2-11,20H2,1H3;1H/q+1;/p-1

InChI Key

ZSQCBQNISLJPCZ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+]1=CC=C(C=C1)C=CC2=CC=NC=C2.[Br-]

Origin of Product

United States

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